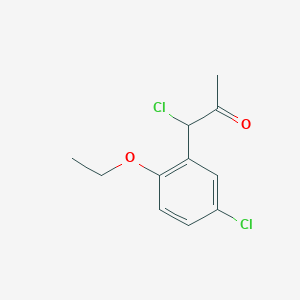
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, an ethoxy group, and a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and ethoxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-2-propanone: This compound has a similar structure but lacks the ethoxy and phenyl groups, resulting in different chemical properties and reactivity.
5-Chloro-2-ethoxybenzaldehyde: This precursor compound shares the ethoxy and phenyl groups but differs in its functional groups, leading to different applications and reactivity.
Biological Activity
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a chloro group attached to a propanone structure along with an ethoxy-substituted phenyl group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its electrophilic nature. It interacts with nucleophilic sites on biomolecules, including proteins and nucleic acids, modulating enzymatic activity and gene expression. This interaction can potentially impact pathways involved in inflammation, cancer progression, and microbial resistance .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Candida albicans | 0.75 | 1.50 |
These results suggest that the compound exhibits bactericidal effects, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
| Cell Line | IC50 (μM) |
|---|---|
| U-87 | 10.5 |
| MDA-MB-231 | 15.3 |
The results indicate that the compound is more cytotoxic towards U-87 cells compared to MDA-MB-231 cells, highlighting its potential as a therapeutic agent in glioblastoma treatment .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Resistance Study : A study focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating a reduction in biofilm mass by approximately 70% compared to untreated controls .
- Cancer Cell Line Evaluation : Research involving multiple cancer cell lines showed that treatment with the compound led to apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
- Inflammation Pathway Modulation : Investigations into inflammatory pathways revealed that the compound downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting anti-inflammatory properties .
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-10-5-4-8(12)6-9(10)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
GRIRGJIDKAJEBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















